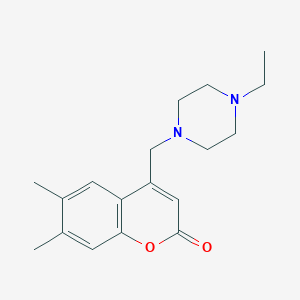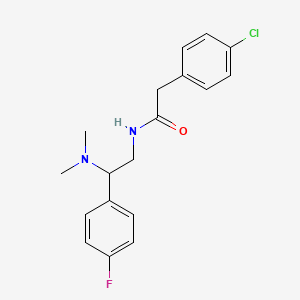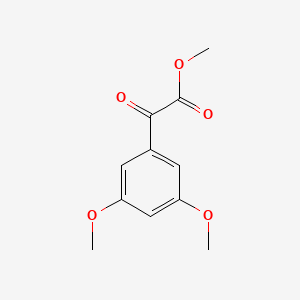
1-溴-3-(异丙基硫烷基)苯
描述
“1-Bromo-3-(isopropylsulfanyl)benzene” is a chemical compound with the molecular formula C9H11BrS . It is a derivative of benzene, which is a type of aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(isopropylsulfanyl)benzene” consists of a benzene ring with a bromine atom and an isopropylsulfanyl group attached to it . The exact positions of these groups on the benzene ring would depend on the specific synthesis process used.Chemical Reactions Analysis
As a benzene derivative, “1-Bromo-3-(isopropylsulfanyl)benzene” could potentially undergo various types of chemical reactions. These might include electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with an electrophile .科学研究应用
晶体结构分析
1-溴-3-(异丙基硫烷基)苯及其衍生物的晶体结构已经过研究。这些研究重点关注分子在晶格中的排列,详细说明氢键和 π-π 相互作用等相互作用。此类研究提供了对该化合物的分子几何结构和潜在反应性的见解 (Stein, Hoffmann, & Fröba, 2015)。
分子动力学和核磁共振研究
这些化合物也是分子动力学研究的主题,特别是通过核磁共振 (NMR) 光谱观察。这涉及观察这些分子在不同温度条件下的行为,以了解它们的稳定性和结构变化 (Steele, Micha‐Screttas, & Screttas, 2004)。
相互作用和堆积基序
研究已经深入了解了溴代苯的晶体内的分子相互作用。这些研究强调了某些分子相互作用(如 Br⋯Br)在确定这些化合物的堆积基序中的重要性,这对于它们的反应性和在进一步化学合成中的用途至关重要 (Jones, Kuś, & Dix, 2012)。
合成化学
在合成化学中,1-溴-3-(异丙基硫烷基)苯用作更复杂分子的合成中的前体或中间体。利用其反应性和结构特性来创建具有潜在有价值特性的新化合物 (Patil 等人,2012)。
材料科学和纳米技术
1-溴-3-(异丙基硫烷基)苯的一些衍生物正在材料科学领域进行探索,特别是用于合成石墨烯纳米带等纳米材料。此类材料具有广泛的潜在应用,从电子产品到光子学 (Patil 等人,2012)。
作用机制
Target of Action
The primary target of 1-Bromo-3-(isopropylsulfanyl)benzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is directly attached to an aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
1-Bromo-3-(isopropylsulfanyl)benzene interacts with its targets through a process known as free radical bromination . In this process, a bromine atom from the compound is substituted at the benzylic position of the target molecule . This reaction can occur via two pathways: the SN1 or SN2 pathway . The choice between these two pathways depends on the degree of substitution at the benzylic position .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-3-(isopropylsulfanyl)benzene are primarily those involving aromatic compounds . The compound’s ability to substitute a bromine atom at the benzylic position can lead to significant changes in the structure and function of the target molecule . These changes can, in turn, affect various biochemical pathways, particularly those involving the metabolism and synthesis of aromatic compounds .
Result of Action
The molecular and cellular effects of 1-Bromo-3-(isopropylsulfanyl)benzene’s action primarily involve changes in the structure and function of aromatic compounds . By substituting a bromine atom at the benzylic position, the compound can significantly alter the target molecule’s chemical properties . These alterations can affect the target molecule’s interactions with other molecules, potentially leading to changes in cellular function .
安全和危害
属性
IUPAC Name |
1-bromo-3-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHILWWDNMZPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(isopropylsulfanyl)benzene | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)


![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639437.png)


![ethyl 4-[(3-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2639444.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2639448.png)
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)
![N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)